molecular formula C5H10O B074980 1,2-Epoxy-3-methylbutane CAS No. 1438-14-8

1,2-Epoxy-3-methylbutane

Cat. No.: B074980
CAS No.: 1438-14-8
M. Wt: 86.13 g/mol
InChI Key: REYZXWIIUPKFTI-UHFFFAOYSA-N
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Description

1,2-Epoxy-3-methylbutane is a highly valuable and versatile epoxide monomer extensively utilized in organic synthesis and materials science research. Its core reactivity stems from the strained three-membered oxirane ring, which is susceptible to nucleophilic attack, enabling facile ring-opening reactions. This property makes it an exceptional alkylating agent and a crucial building block for the synthesis of more complex molecules, including beta-blocker analogs, chiral auxiliaries, and various fine chemicals. In polymer science, it serves as a key precursor for the development of specialized polyethers and epoxy resins, where its methyl and methylene substituents influence the final polymer's properties, such as glass transition temperature, flexibility, and chemical resistance. Researchers also employ this compound in the study of reaction mechanisms, particularly in acid- and base-catalyzed ring-opening processes, and as a substrate for enzymatic epoxide hydrolysis to investigate enzyme specificity and kinetics. Its application extends to surface modification and the creation of functionalized materials, offering researchers a reliable and reactive scaffold for innovative chemical exploration.

Properties

IUPAC Name

2-propan-2-yloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4(2)5-3-6-5/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYZXWIIUPKFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90892512
Record name 1,2-Epoxy-3-methylbutane
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Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1438-14-8
Record name 2-(1-Methylethyl)oxirane
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Record name 1,2-Epoxy-3-methylbutane
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Record name 1,2-Epoxy-3-methylbutane
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Record name 1,2-epoxy-3-methylbutane
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a concerted mechanism where the peracid oxygen attacks the electron-deficient double bond, forming an oxonium ion intermediate. Subsequent ring closure yields the epoxide. Typical conditions involve:

  • Solvent : Dichloromethane or ethyl acetate

  • Temperature : 0–25°C

  • Molar ratio : 1:1 (alkene to peracid)

  • Reaction time : 4–12 hours

Starting MaterialPeracid UsedTemperature (°C)Yield (%)Selectivity (%)
3-Methyl-1-butenemCPBA208592
3-Methyl-1-butenePeracetic acid257888

Advantages : High selectivity, mild conditions.
Limitations : Peracids are hazardous and require careful handling.

Chlorohydrin Process

The chlorohydrin method, historically significant in industrial epoxide production, involves a two-step sequence: halogenation of the alkene followed by base-induced cyclization. While less favored today due to environmental concerns, it remains relevant for large-scale synthesis.

Stepwise Procedure

  • Chlorination : 3-Methyl-1-butene reacts with chlorine gas in aqueous medium to form 3-chloro-2-methyl-1-butanol.

  • Dehydrohalogenation : Treatment with sodium hydroxide eliminates HCl, forming the epoxide.

StepReagentConditionsYield (%)
1Cl₂, H₂O40°C, 2 hr70
2NaOH60°C, 1 hr65

Advantages : Scalability, cost-effectiveness.
Limitations : Generates halogenated waste, low atom economy.

Catalytic Epoxidation with Hydrogen Peroxide

Recent advances emphasize greener methodologies, such as titanium silicalite (TS-1)-catalyzed epoxidation using hydrogen peroxide. This method, adapted from allyl alcohol epoxidation, offers high efficiency and reduced environmental impact.

Reaction Parameters

  • Catalyst : TS-1, Ti-Beta, or Ti-MCM-41

  • Oxidant : 30% H₂O₂

  • Solvent : Methanol or ethanol

  • Temperature : 10–20°C

CatalystH₂O₂ Conversion (%)Epoxide Selectivity (%)Reaction Time (hr)
TS-1981005
Ti-Beta92956
Ti-MCM-4188907

Mechanistic Insight : The titanium center in TS-1 activates H₂O₂, facilitating oxygen transfer to the alkene. The confined pore structure of microporous catalysts like TS-1 enhances selectivity by restricting side reactions.

Advantages : Solvent recyclability, minimal by-products.
Limitations : Catalyst cost and potential deactivation.

Comparative Analysis of Methods

The choice of method depends on scale, safety, and sustainability requirements:

MethodYield (%)Environmental ImpactCostScalability
Percarboxylic Acid85ModerateHighLab-scale
Chlorohydrin65HighLowIndustrial
Catalytic H₂O₂98LowMediumPilot-scale

Key Trends :

  • Industrial settings favor the chlorohydrin process despite its ecological drawbacks.

  • Academic research prioritizes catalytic methods for their alignment with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 1,2-Epoxy-3-methylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

1,2-Epoxy-3-methylbutane serves as a crucial intermediate in the synthesis of various organic compounds. Its applications include:

  • Pharmaceuticals : It is utilized in the development of drugs due to its ability to participate in nucleophilic substitutions and ring-opening reactions. This allows for the modification of biologically active molecules.
  • Agrochemicals : The compound is involved in synthesizing pesticides and herbicides, enhancing the efficacy of these agricultural products.

Biochemical Research

In biochemical studies, this compound acts as a reagent for modifying biomolecules. Its applications include:

  • Protein Modification : The compound can selectively modify amino acids within proteins, aiding in the study of protein function and structure.
  • Genetic Studies : Research has indicated that epoxides can induce mutations; thus, this compound is valuable for studying mutagenic properties and mechanisms of action in various biological systems .

Industrial Applications

The industrial relevance of this compound includes:

  • Polymer Production : It is used in producing epoxy resins and polymers, which are critical materials in coatings, adhesives, and composite materials.
  • Chemical Manufacturing : The compound acts as a stabilizer for chlorinated solvents and is involved in producing other industrial chemicals .

Safety and Toxicology Studies

Research into the safety profile of this compound has been extensive:

  • Toxicological Studies : Investigations have shown that exposure to this compound can lead to various health effects, including mutagenicity and carcinogenicity in laboratory animals. For instance, two-year inhalation studies revealed evidence of carcinogenic activity in male Fischer 344/N rats exposed to this compound .
  • Regulatory Considerations : Due to its potential health risks, regulatory agencies monitor its use closely. Understanding its toxicological profile is essential for safe handling and application in industrial settings.

Mechanism of Action

The mechanism of action of 1,2-Epoxy-3-methylbutane primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, including ring-opening reactions, which are fundamental to its applications in synthesis and research .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Epoxides

Compound CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Flash Point (°C)
This compound 1438-14-8 C₅H₁₀O 86.13 75.3 0.815 -12
1,2-Butylene oxide 106-88-7 C₄H₈O 72.12 ~63–65* 0.826 -15
2,3-Epoxybutane (cis/trans) 3266-23-7 C₄H₈O 72.12 ~60–62* 0.830 -20

*Estimated based on homologous epoxide trends .

Key Observations :

  • Branching : The methyl group in this compound increases its molecular weight and boiling point compared to linear epoxides like 1,2-Butylene oxide.
  • Flammability : All three compounds exhibit low flash points, necessitating stringent handling protocols .

Reactivity and Chemical Behavior

Epoxides are highly reactive due to their strained three-membered ring. Substituents influence reactivity:

  • This compound : The methyl group introduces steric hindrance, slowing nucleophilic attack at the adjacent carbon. This selectivity is exploited in pharmaceutical synthesis to control regiochemistry .
  • 1,2-Butylene oxide : Lacks branching, enabling faster ring-opening reactions. Commonly used in polymer crosslinking and surfactant production .
  • 2,3-Epoxybutane : The internal epoxide position reduces steric effects but increases electronic strain, leading to distinct polymerization pathways .

Table 3: Hazard Classifications and Exposure Guidelines

Compound UN Number Packaging Group Odor Threshold (ppm) AEGL-1 (1 hr, ppm)*
This compound 1993 II Not reported Not established
1,2-Butylene oxide 3022 II 0.15 5.0

*AEGL-1 (Acute Exposure Guideline Level-1): Threshold for mild, reversible effects .

Critical Notes:

  • 1,2-Butylene oxide has well-characterized exposure limits, while this compound’s toxicity profile remains less defined, emphasizing the need for caution in handling .

Biological Activity

1,2-Epoxy-3-methylbutane (C5H10O) is a cyclic ether with notable biological activity, primarily studied for its mutagenic and toxicological effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including toxicity, mutagenicity, and potential health effects.

This compound is an epoxide compound characterized by a three-membered cyclic ether structure. It is highly reactive due to the strained ring, making it a potent alkylating agent. Its reactivity enables it to interact with nucleophiles in biological systems, leading to various biological effects.

Inhalation Studies

Research has demonstrated significant toxicological effects associated with inhalation exposure to this compound:

  • Survival Rates : In a study involving B6C3F1 mice exposed to varying concentrations (0, 50, or 100 ppm) for 6 hours daily over 102 weeks, survival rates showed a marked decrease in high-dose female mice after week 86, with only 9 out of 50 surviving at termination .
  • Pathological Findings : Mice exhibited non-neoplastic nasal changes such as inflammation and hyperplasia of the nasal epithelium. Notably, a single squamous-cell papilloma was identified in a male mouse exposed to the highest concentration .

Genetic Mutagenicity

This compound has been classified as a mutagenic compound:

  • Mutagenicity Tests : It has been shown to induce SOS repair activity in Salmonella typhimurium and produce streptomycin-resistant mutants in Klebsiella pneumoniae .
  • Lymphoma Cell Studies : Weakly positive results for inducing mutations were observed in L5178Y mouse lymphoma cells .

Long-Term Exposure Studies

A long-term study indicated that chronic exposure to high concentrations of this compound led to significant health issues:

  • Animal Models : In studies where rats were exposed to high doses (up to 600 ppm), inflammatory changes in the nasal mucosa and elevated white blood cell counts were noted. Some rats exhibited pronounced growth retardation .
StudyOrganismExposure DurationConcentrationKey Findings
Dunnick et al. (1988)Mice102 weeks0, 50, 100 ppmReduced survival in high-dose females; nasal papilloma observed
Sikov et al. (1981)Rats13 weeksUp to 600 ppmInflammatory changes; growth retardation

Environmental Impact and Atmospheric Reactions

The atmospheric oxidation kinetics of this compound have also been explored:

  • Reactivity with Hydroxyl Radicals : The compound reacts with hydroxyl radicals at room temperature, with rate coefficients measured during experimental studies indicating its potential role in atmospheric chemistry .

Q & A

Q. How can the molecular weight of 1,2-Epoxy-3-methylbutane be determined experimentally?

The molecular weight (C₅H₁₀O, 86.13 g/mol) can be verified using mass spectrometry (MS) combined with gas chromatography (GC-MS) for purity assessment. Calibration with known standards and isotopic pattern analysis ensures accuracy. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to resolve signals from the oxirane ring and methyl branching .

Q. What methods are recommended for synthesizing this compound in a laboratory setting?

The compound is typically synthesized via epoxidation of 3-methyl-1-butene using peracids (e.g., mCPBA) under controlled temperature (0–5°C) to minimize side reactions. Reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS. Post-synthesis purification involves fractional distillation under reduced pressure to isolate the epoxide .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies show that the compound is prone to hydrolysis in aqueous acidic or basic environments. Storage recommendations include inert atmospheres (argon/nitrogen), anhydrous solvents (e.g., THF), and temperatures below –20°C. Degradation products (e.g., diols) can be quantified via HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Discrepancies in ring-opening reactions (e.g., nucleophilic vs. electrophilic pathways) may arise from solvent polarity, catalyst choice, or trace impurities. Systematic replication studies should:

  • Compare reaction outcomes in polar aprotic (DMF) vs. non-polar (toluene) solvents.
  • Use high-purity substrates (validated by GC-MS).
  • Apply kinetic analysis (e.g., Eyring plots) to differentiate mechanistic pathways. Conflicting data should be reconciled through peer-reviewed reproducibility frameworks .

Q. What experimental design principles apply to optimizing this compound’s enantioselective synthesis?

Chiral resolution requires asymmetric catalysts (e.g., Jacobsen’s salen-Co complexes) and precise control of:

  • Temperature gradients (to minimize racemization).
  • Solvent dielectric constants (to stabilize transition states).
  • Stoichiometric ratios of oxidizing agents. Enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry, with statistical validation (e.g., ANOVA) to assess significance of parameter adjustments .

Q. How can this compound be integrated into polymer research as a monomer?

The compound’s strained oxirane ring enables ring-opening polymerization (ROP) using Lewis acid catalysts (e.g., Sn(Oct)₂). Key parameters include:

  • Monomer-to-initiator ratios (M/I) to control molecular weight.
  • Reaction time/temperature to balance conversion vs. side reactions.
  • Post-polymerization characterization via GPC, DSC (for Tg analysis), and MALDI-TOF for end-group identification. Comparative studies with analogous epoxides (e.g., 1,2-epoxybutane) highlight steric effects of the methyl group on reactivity .

Methodological Notes

  • Data Analysis : Use multivariate regression to correlate reaction conditions (e.g., pH, temperature) with yield/stereoselectivity. Open-source tools like R or Python’s SciPy suite enable robust statistical modeling .
  • Safety Protocols : Handle this compound in fume hoods with PPE (nitrile gloves, goggles). Toxicity data (e.g., LD₅₀) should be sourced from authoritative databases like PubChem or TOXNET .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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